An In-depth Technical Guide to the Physical Characteristics of (5-fluoropyridin-2-yl)hydrazine
An In-depth Technical Guide to the Physical Characteristics of (5-fluoropyridin-2-yl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of (5-fluoropyridin-2-yl)hydrazine in Modern Drug Discovery
(5-fluoropyridin-2-yl)hydrazine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, combining a pyridine ring, a hydrazine moiety, and a fluorine atom, confers unique physicochemical properties that make it a valuable building block in the synthesis of novel therapeutic agents. The pyridine ring is a common scaffold in many approved drugs, offering favorable interactions with biological targets. The hydrazine group is a versatile functional handle for forming various heterocyclic systems and for acting as a linker or pharmacophore.[1] The strategic incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile, often leading to improved drug candidates.
This guide provides a comprehensive overview of the core physical characteristics of (5-fluoropyridin-2-yl)hydrazine, offering both established data and detailed experimental protocols for its characterization. Understanding these fundamental properties is critical for its effective use in synthesis, formulation, and preclinical development.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of (5-fluoropyridin-2-yl)hydrazine is presented below. This data has been aggregated from various chemical databases and suppliers. It is important to note that while some properties like molecular weight are exact, others such as melting point can be a range and may vary slightly depending on the purity of the sample and the measurement conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆FN₃ | [2] |
| Molecular Weight | 127.12 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 145-149 °C | [1] |
| Boiling Point | Data not available | - |
| Solubility | Slightly soluble in water; soluble in common organic solvents such as ethanol and dichloromethane. | [1] |
| pKa | Data not available | - |
| LogP (XLogP3-AA) | 0.5 | [2] (Computed) |
| Hydrogen Bond Donors | 2 | [2] (Computed) |
| Hydrogen Bond Acceptors | 4 | [2] (Computed) |
| Topological Polar Surface Area (TPSA) | 50.9 Ų | [2] (Computed) |
Experimental Protocols for Physicochemical Characterization
The following section details standardized, field-proven methodologies for the experimental determination of the key physical properties of (5-fluoropyridin-2-yl)hydrazine. The rationale behind critical steps is explained to ensure robust and reproducible results.
Determination of Melting Point
The melting point is a fundamental indicator of a solid's purity. For a pure crystalline substance, the melting range is typically narrow (0.5-1.0 °C).
Methodology: Capillary Melting Point Determination
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Sample Preparation:
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Ensure the (5-fluoropyridin-2-yl)hydrazine sample is completely dry and finely powdered. Grinding in an agate mortar and pestle is recommended.
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Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Instrumentation:
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Utilize a calibrated digital melting point apparatus.
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Measurement:
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Place the capillary tube in the apparatus.
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Set a rapid heating rate (e.g., 10-20 °C/min) to approximate the melting point.
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Allow the apparatus to cool.
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For the accurate measurement, set a slower heating rate (1-2 °C/min) starting from a temperature approximately 15-20 °C below the estimated melting point.
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Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2.
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Causality: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate melting point determination.
Figure 1: Workflow for Melting Point Determination.
Solubility Assessment
A qualitative and semi-quantitative understanding of solubility is crucial for reaction setup, purification, and formulation.
Methodology: Small-Scale Solubility Testing
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Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).
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Procedure:
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To a small, clean test tube, add approximately 10 mg of (5-fluoropyridin-2-yl)hydrazine.
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Add the selected solvent dropwise (e.g., 0.1 mL increments) while vortexing or vigorously shaking.
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Observe for dissolution.
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Continue adding the solvent up to a total volume of 1 mL.
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Categorize the solubility as:
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Very Soluble: Dissolves quickly in a small amount of solvent.
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Soluble: Dissolves completely upon addition of up to 1 mL of solvent.
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Slightly Soluble: Only a portion of the material dissolves.
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Insoluble: No apparent dissolution.
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Causality: This method provides a rapid assessment of the compound's polarity and its suitability for various solvent systems. For quantitative analysis, techniques like shake-flask followed by HPLC or UV-Vis spectroscopy would be employed.
Spectroscopic Characterization
Spectroscopic data provides unequivocal evidence of a compound's structure and purity.
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
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Weigh 5-10 mg of (5-fluoropyridin-2-yl)hydrazine into a clean, dry vial.
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Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent will depend on the compound's solubility.
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Ensure complete dissolution; gentle vortexing may be applied.
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Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
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Cap the NMR tube.
Acquisition Parameters (Typical for a 400 MHz Spectrometer):
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¹H NMR:
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Pulse Program: zg30
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Number of Scans: 16-64
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Relaxation Delay: 1.0 s
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Acquisition Time: ~4 s
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¹³C NMR:
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Pulse Program: zgpg30 (proton-decoupled)
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Number of Scans: 1024 or more
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Relaxation Delay: 2.0 s
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¹⁹F NMR:
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Pulse Program: zg30
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Number of Scans: 64-128
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Relaxation Delay: 1.0 s
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Causality: The use of a deuterated solvent prevents large solvent signals from obscuring the analyte's proton signals. Filtering removes any particulate matter that could degrade the magnetic field homogeneity and thus the spectral resolution.
b) Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):
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Grind 1-2 mg of (5-fluoropyridin-2-yl)hydrazine with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogenous powder is obtained.
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Transfer the powder to a pellet press.
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Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
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Place the pellet in the sample holder of the FTIR spectrometer.
Data Acquisition:
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Collect a background spectrum of the empty sample compartment.
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Collect the sample spectrum.
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The data is typically presented as transmittance (%) versus wavenumber (cm⁻¹).
Causality: The KBr acts as an IR-transparent matrix, allowing the IR beam to pass through the sample. The high pressure used to form the pellet minimizes scattering of the IR radiation.
Figure 2: Sample Preparation for Spectroscopic Analysis.
Safety, Handling, and Storage
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Handling:
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Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Keep away from strong oxidizing agents, as hydrazines can react vigorously.
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Protect from light.
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Toxicity:
Conclusion
(5-fluoropyridin-2-yl)hydrazine is a key intermediate with significant potential in drug discovery. A thorough understanding of its physical characteristics is paramount for its successful application. This guide has consolidated the available data and provided robust, field-tested protocols for its experimental characterization. While foundational data such as molecular weight and melting point are established, further experimental determination of properties like boiling point, quantitative solubility, pKa, and detailed spectral analyses will provide a more complete physicochemical profile. Researchers are encouraged to perform these characterizations to ensure a comprehensive understanding of this valuable synthetic building block.
References
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PubChem. (5-fluoro-2-hydrazinylpyridine | C5H6FN3 | CID 19916786). National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (2-Amino-5-fluoropyridine | C5H5FN2 | CID 2737701). National Center for Biotechnology Information. Retrieved from [Link]
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Anusandhanvallari. ("Synthesis and Characterization of Hydrazine Derivatives."). Retrieved from [Link]
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Alchemist-chem. (5-Fluoro-2-hydrazinopyridine | Chemical Properties, Uses, Safety Data & Supplier China). Retrieved from [Link]
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H-Bonding and Charging Mediated Aggregation and Emission for Fluorescence Turn-on Detection of Hydrazine Hydrate - Deyan Zhou,† Yangyang Wang,†,‡ Jiong Jia,† Wenzhu Yu,† Baofeng Qu,† Xia Li,† Xuan Sun - The Royal Society of Chemistry. Retrieved from [Link]
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Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
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NIH. (Synthesis and Characterization of Hydrazine-Appended BODIPY Dyes and the Related Aminomethyl Complexes). Retrieved from [Link]
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